molecular formula C14H18N2O5 B12671906 Einecs 285-865-4 CAS No. 85153-81-7

Einecs 285-865-4

Katalognummer: B12671906
CAS-Nummer: 85153-81-7
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: CQXVXFVRRRCZJW-HVDRVSQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The preparation of Einecs 285-865-4 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

Einecs 285-865-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Einecs 285-865-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of Einecs 285-865-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Einecs 285-865-4 can be compared with other similar compounds, such as:

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine (Einecs 285-617-5): Similar in structure and properties, but may have different applications and reactivity.

    Other carboxylic acid derivatives: Compounds with similar functional groups and chemical properties, but varying in specific reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer

85153-81-7

Molekularformel

C14H18N2O5

Molekulargewicht

294.30 g/mol

IUPAC-Name

2-amino-3-phenylpropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2.C5H7NO3/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3(6-4)5(8)9/h1-5,8H,6,10H2,(H,11,12);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI-Schlüssel

CQXVXFVRRRCZJW-HVDRVSQOSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N

Kanonische SMILES

C1CC(=O)NC1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.